Talsaclidine fumarate is classified as a muscarinic acetylcholine receptor agonist. It is structurally related to other compounds that target the cholinergic system, which is crucial for cognitive function. Its development was part of efforts to create therapeutic agents aimed at alleviating symptoms associated with cognitive decline in Alzheimer's disease and other forms of dementia . The compound is often referenced alongside other muscarinic agonists like xanomeline and milameline, which also have implications in treating cognitive impairments .
The synthesis of talsaclidine fumarate involves several steps that typically include the formation of the quinuclidinone precursor. A notable method for synthesizing quinuclidinone involves the reduction of 3-quinuclidinol using various reducing agents such as sodium borohydride under controlled conditions to yield high purity products .
Talsaclidine fumarate has a complex molecular structure characterized by a bicyclic framework. The compound's structure can be represented as follows:
The stereochemistry of talsaclidine is significant, as it influences its binding affinity and efficacy at muscarinic receptors .
Talsaclidine fumarate participates in various chemical reactions typical for muscarinic agonists. These include:
The stability and reactivity of talsaclidine can be influenced by environmental factors such as pH and temperature, which are crucial during formulation and storage .
Talsaclidine functions primarily as an agonist at the M1 subtype of muscarinic acetylcholine receptors. Upon binding to these receptors, it mimics the action of acetylcholine, leading to several physiological effects:
This mechanism underscores its potential therapeutic benefits in treating Alzheimer's disease .
These properties are essential for understanding the compound's behavior in biological systems and its formulation into effective therapeutic agents .
Talsaclidine fumarate has several scientific applications primarily focused on neuropharmacology:
Talsaclidine fumarate (chemical name: (R)-3-(2-Propynyloxy)-1-azabicyclo[2.2.2]octane fumarate) is a small molecule drug with the systematic name 1-azabicyclo[2.2.2]octane, 3-(2-propynyloxy)-, (R)-, (E)-2-butenedioate (1:1). Its molecular formula is C₁₄H₁₉NO₅, representing the fumarate salt of the free base (C₁₀H₁₅NO) [1] [5] [8]. The compound has a molar mass of 281.30 g/mol and bears the CAS Registry Number 147025-54-5 [1] [8].
The molecular structure features a quinuclidine core (1-azabicyclo[2.2.2]octane) with a propargyloxy substituent at the R-stereospecific position on the third carbon. This (R)-configuration is critical for its biological activity as a muscarinic agonist [5]. The fumarate counterion ((E)-2-butenedioate) forms a stable salt complex via ionic bonding with the tertiary amine nitrogen of the quinuclidine system. The canonical SMILES representation is C#CCO[C@H]1CN2CCC1CC2.C(=CC(=O)O)C(=O)O, explicitly denoting the R-enantiomer and trans configuration of the fumarate moiety [8].
Property | Value |
---|---|
Systematic Name | (R)-3-(2-Propynyloxy)-1-azabicyclo[2.2.2]octane (E)-2-butenedioate |
Molecular Formula | C₁₄H₁₉NO₅ |
Molar Mass | 281.30 g/mol |
CAS Registry Number | 147025-54-5 |
Canonical SMILES | C#CCO[C@H]1CN2CCC1CC2.C(=CC(=O)O)C(=O)O |
InChIKey | SBCXBWBXWKVIFK-PBBCPHEYSA-N |
Chiral Centers | 1 (R configuration) |
Single-crystal X-ray diffraction analysis reveals that talsaclidine fumarate crystallizes in a specific conformational arrangement characterized by a boat conformation of the six-membered ring defined by atoms N(1) to C(5) in the quinuclidine system. This contrasts with related agonists like LU 25-109, which exhibit different ring conformations [2]. The crystal structure further demonstrates that the fumarate anion engages in strong hydrogen bonding with the protonated quinuclidine nitrogen, forming a stable salt bridge crucial for the compound's solid-state stability [2].
The torsional angles within the molecule contribute to its overall three-dimensional shape, particularly the orientation of the propargyloxy side chain relative to the bicyclic core. This spatial arrangement facilitates optimal interaction with the muscarinic M1 receptor binding pocket. The mean planes of the quinuclidine ring and the fumarate moiety are nearly orthogonal, with an angle of 93.6° between them, creating a distinct molecular topology [2]. The crystalline packing shows intermolecular hydrogen bonding networks involving the carboxylate groups of fumarate and surrounding molecules, contributing to lattice stability.
Parameter | Structural Feature |
---|---|
Quinuclidine ring conformation | Boat conformation |
Fumarate-quinuclidine angle | 93.6° |
Hydrogen bonding | Between NH⁺ (quinuclidine) and COO⁻ (fumarate) |
Crystal packing | Intermolecular H-bonding networks |
Torsional angles | Propargyloxy chain orientation optimized for M1 binding |
Talsaclidine fumarate displays moderate water solubility attributable to its ionic salt structure, though the quinuclidine scaffold imparts significant hydrophobicity. The compound shows a calculated logP (partition coefficient) of approximately 0.15 for the free base, indicating balanced lipophilicity/hydrophilicity properties that facilitate both absorption and blood-brain barrier penetration [3] [5]. This balance is evidenced by its 70% oral bioavailability in humans, which is unusually high for a muscarinic agonist [5].
Stability studies indicate that the compound maintains integrity under standard storage conditions, though it is susceptible to acid-catalyzed hydrolysis at elevated temperatures due to its ester-like functionality. The fumarate salt form enhances stability compared to the free base. Protein binding studies demonstrate minimal plasma protein binding (approximately 7%), suggesting high free fraction availability for receptor interaction [5]. Renal excretion constitutes the primary elimination pathway (86%), consistent with its hydrophilic properties [5].
Structurally, talsaclidine belongs to the quinuclidine-derived muscarinic agonists, distinguishing it from arecoline (a tetrahydropyridine derivative) and LU 25-109 (which features a tetrazole ring system) [2]. Arecoline (Fig. 1, I) suffers from poor metabolic stability due to its ester functionality, whereas talsaclidine's ether linkage (propargyloxy group) provides superior resistance to enzymatic degradation [2] [5].
X-ray crystallographic comparisons reveal that talsaclidine's quinuclidine nitrogen adopts a spatial orientation similar to the critical tertiary amine of arecoline, explaining their shared receptor interaction profile. However, talsaclidine's bicyclic scaffold enforces greater conformational rigidity than LU 25-109, whose flexible structure allows multiple conformations that may reduce receptor binding efficiency [2]. The propargyloxy side chain in talsaclidine provides optimal length and electronic characteristics for M1 receptor binding, contrasting with the bulkier substituents in compounds like sabcomeline that reduce functional selectivity [6].
Quantum mechanical calculations of molecular electrostatic potentials (MEPs) demonstrate that talsaclidine exhibits a more focused positive charge distribution around the quinuclidine nitrogen compared to arecoline, potentially enhancing its interaction with the M1 receptor's anionic binding site [2]. Frontier orbital analysis (HOMO-LUMO) further indicates that talsaclidine has a lower energy gap than LU 25-109, suggesting greater chemical reactivity that may contribute to its enhanced agonist efficacy [2].
Compound | Core Structure | Key Functional Groups | M1 Activity | M2/M3 Activity |
---|---|---|---|---|
Talsaclidine | Quinuclidine | Propargyloxy ether | Full agonist | Partial agonist |
Arecoline | Tetrahydropyridine | Methyl ester | Full agonist | Full agonist |
LU 25-109 | Tetrahydro-pyridine | Ethyl-tetrazole | Partial agonist | Partial agonist |
Sabcomeline | Azepane | Thienyloxy substituent | Full agonist | Significant activity |
Theoretical property evaluations confirm that talsaclidine's steric and electronic features allow superior interaction with the M1 receptor compared to arecoline or LU 25-109. Specifically, its molecular volume (approximately 210 ų) and polar surface area (50 Ų) fall within optimal ranges for central nervous system penetration while maintaining receptor affinity [2]. These structural advantages underpin talsaclidine's experimentally observed functional selectivity for M1 receptors, despite its ability to bind multiple muscarinic subtypes [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7